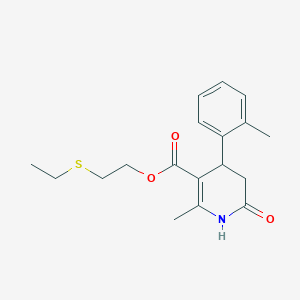

2-(3-hydroxyphenyl)-5-(4-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of isoindole-1,3-diones, including derivatives similar to the specified compound, can be achieved through palladium-catalyzed aminocarbonylation of o-halobenzoates in the presence of primary amines. This methodology is noted for its efficiency and the ability to tolerate a variety of functional groups such as methoxy, alcohol, ketone, and nitro groups, making it suitable for synthesizing a wide range of substituted isoindole-1,3-diones (Worlikar & Larock, 2008).

Molecular Structure Analysis

The molecular structure and photophysical properties of isoindole-1,3-dione derivatives have been extensively studied. For example, derivatives such as 2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione exhibit fluorescence and are highly sensitive to solvent polarity. These compounds are thermally stable up to 317 °C, and their structural, molecular, electronic, and photophysical properties have been elucidated using Density Functional Theory (DFT) and Time Dependant Density Functional Theory (TD-DFT) computations (Deshmukh & Sekar, 2015).

Chemical Reactions and Properties

Isoindole-1,3-diones participate in various chemical reactions, including interactions with nitromethane and aryl isocyanates in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones. These reactions and the resulting structures have been confirmed through spectroscopic evidence and chemical behavior analyses (Shimizu, Hayashi, & Teramura, 1986).

Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in the synthesis of various heterocycles, demonstrating the versatility of isoindole-1,3-diones in chemical reactions. For instance, the palladium-catalyzed aminocarbonylation of o-halobenzoates produces 2-substituted isoindole-1,3-diones, which is a one-step approach to this class of heterocycles, showing tolerance to a variety of functional groups, including nitro groups (Worlikar & Larock, 2008). Additionally, research on nitro group shifts in phenylhydrazo-β-diketone has revealed complex reactions leading to the formation of new polydentate ligands for the synthesis of metal-organic compounds (Kopylovich et al., 2011).

Photophysical Behavior

The photophysical behavior of related chromophores has been studied, indicating the sensitivity of such compounds to solvent polarity. These studies contribute to our understanding of the structural, molecular, electronic, and photophysical properties of isoindole derivatives (Deshmukh & Sekar, 2015).

Applications in Material Science

Isoindole-1,3-diones have applications in material science, such as in the formation of gels and crystalline solvates. For example, the reaction of 1,8-naphthalic anhydride with certain amines in different solvents leads to compounds that form gels in mixed solvents, indicating the importance of solvation in controlling reaction paths and product formation (Singh & Baruah, 2008).

Biochemical Applications

While ensuring the exclusion of details related to drug use and side effects, it's notable that certain derivatives of isoindole-1,3-dione, such as NTBC (2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione), have been studied for their biochemical roles, particularly in inhibiting specific enzymes involved in metabolic pathways (Szczeciński et al., 2006).

Molecular Structure Analysis

The compound and its derivatives have been the subject of various studies aimed at understanding their molecular structures through NMR, X-ray crystallography, and computational methods. This research provides insight into the molecular configurations, tautomeric forms, and potential for complex formation with other molecules (Jaffar et al., 1999).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(3-hydroxyphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N2O6/c24-16-3-1-2-15(11-16)22-20(26)17-9-6-13(10-18(17)21(22)27)19(25)12-4-7-14(8-5-12)23(28)29/h1-11,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFWJYTYVCEJIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-hydroxyphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)

![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)

![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)

![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)

![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)

![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)

![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)

![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)

![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)

![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)